molecular formula C9H8F2O B13544714 1-(2,3-Difluorophenyl)prop-2-en-1-ol

1-(2,3-Difluorophenyl)prop-2-en-1-ol

Cat. No.: B13544714
M. Wt: 170.16 g/mol
InChI Key: SQZHTMJTKRJYJB-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-ol moiety

Preparation Methods

The synthesis of 1-(2,3-Difluorophenyl)prop-2-en-1-ol typically involves the reaction of 2,3-difluorobenzaldehyde with propargyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2,3-Difluorophenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents such as nitric acid or halogens in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .

Scientific Research Applications

1-(2,3-Difluorophenyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Difluorophenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or receptors involved in critical cellular processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-(2,3-Difluorophenyl)prop-2-en-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

1-(2,3-difluorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H8F2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h2-5,8,12H,1H2

InChI Key

SQZHTMJTKRJYJB-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C(=CC=C1)F)F)O

Origin of Product

United States

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